4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide
Description
The compound 4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide features a benzamide core with three critical substituents:
- A 4-(N,N-diethylsulfamoyl) group at the benzamide's para position.
- N-substitutions: A 1,1-dioxido-2,3-dihydrothiophen-3-yl (thiophene sulfone) group and a 4-methoxyphenyl group.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S2/c1-4-23(5-2)32(28,29)21-12-6-17(7-13-21)22(25)24(19-14-15-31(26,27)16-19)18-8-10-20(30-3)11-9-18/h6-15,19H,4-5,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINWMLDCVQSTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide is a synthetic compound with a complex structure that includes a benzamide core and various functional groups. Its molecular formula is C22H26N2O6S2, with a molecular weight of 478.58 g/mol (CAS No. 863023-07-8) . This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name for this compound is 4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide. The structure features:
- A benzamide backbone.
- A sulfamoyl group that may enhance biological activity.
- A dihydrothiophene moiety contributing to its chemical properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential mechanisms and effects:
Anticancer Activity
A study exploring the anticancer potential of similar benzamide derivatives highlighted their ability to inhibit tumor cell proliferation. The presence of the sulfamoyl group is hypothesized to contribute to this activity through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds with similar structural features have been reported to exhibit antimicrobial properties. The presence of sulfur and nitrogen in the molecule may enhance its interaction with microbial enzymes or membranes, leading to growth inhibition .
Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, sulfamoyl derivatives have been shown to interfere with enzyme activities in various biological systems, which could lead to therapeutic applications in metabolic disorders .
Case Studies and Research Findings
Discussion
The biological activities observed in related compounds suggest that this compound may possess significant therapeutic potential. However, comprehensive studies are required to elucidate its mechanisms of action and efficacy in vivo.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 4-(N,N-diethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide exhibit significant anticancer properties. For instance, the sulfonamide moiety has been associated with the inhibition of tumor growth through mechanisms that involve apoptosis and cell cycle arrest in various cancer cell lines.
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research suggests that the thienopyrazole component enhances its efficacy against a range of bacterial strains, making it a candidate for further development in treating infections resistant to conventional antibiotics .
3. Cardiovascular Applications
Similar compounds have been explored for their ability to act as antagonists of mineralocorticoid receptors, which play a crucial role in cardiovascular health. These compounds may help in the prophylaxis and treatment of conditions such as heart failure and diabetic nephropathy .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the proliferation of human breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and modulation of cell cycle regulators .
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of a structurally similar compound was evaluated against both Gram-positive and Gram-negative bacteria. Results indicated that it displayed potent activity against resistant strains, suggesting its potential as a new antibiotic agent .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for this compound?
Answer:
The synthesis of this compound requires careful selection of reagents and conditions. Key steps include:
- Sulfamoylation: Introduce the diethylsulfamoyl group using sulfamoyl chloride derivatives under anhydrous conditions with a base like potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) .
- Coupling Reactions: Utilize coupling agents (e.g., trichloroisocyanuric acid, TCICA) for amide bond formation between the sulfamoylbenzamide core and the dihydrothiophene-dioxide moiety .
- Solvent Optimization: Acetonitrile or dichloromethane (DCM) is preferred for maintaining reaction homogeneity. Elevated temperatures (50–70°C) may improve yields .
Table 1: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfamoylation | K₂CO₃, CH₃CN, 60°C, 12h | 65–75% | |
| Amide Coupling | TCICA, DCM, RT, 6h | 70–80% |
Basic: Which spectroscopic and analytical methods are most effective for structural characterization?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm, methoxyphenyl protons at δ 3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₉N₂O₅S₂: ~497.15 g/mol) .
- X-ray Crystallography: Resolves stereochemistry of the dihydrothiophene-dioxide ring if single crystals are obtainable .
Note: Discrepancies in NOESY/ROESY data may arise due to conformational flexibility of the diethylsulfamoyl group, requiring DFT calculations for validation .
Advanced: How can computational modeling predict the compound’s reactivity and binding interactions?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The sulfamoyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity with nucleophiles .
- Molecular Docking: Screen against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the methoxyphenyl group’s potential π-π stacking interactions .
- MD Simulations: Evaluate stability in biological membranes; the dihydrothiophene-dioxide moiety may improve solubility in aqueous media .
Table 2: Key Computational Parameters
| Parameter | Value/Software | Application |
|---|---|---|
| Basis Set | B3LYP/6-31G(d) | Geometry Optimization |
| Docking Software | AutoDock Vina | Protein-Ligand Binding |
| Solvation Model | Generalized Born (GBSA) | Solubility Prediction |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Purity Validation: Use HPLC-MS (≥95% purity) to exclude confounding effects from synthetic byproducts (e.g., unreacted dihydrothiophene intermediates) .
- Dose-Response Curves: Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Control Experiments: Compare with structurally analogous compounds (e.g., replacing diethylsulfamoyl with methylsulfonyl) to isolate functional group contributions .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Prodrug Design: Introduce hydrolyzable esters at the sulfamoyl group to enhance membrane permeability .
- Co-solvent Systems: Use PEG-400 or cyclodextrins in formulations for parenteral administration .
- Salt Formation: React with HCl or sodium salts to improve aqueous solubility (e.g., sodium sulfonate derivatives) .
Note: The dihydrothiophene-dioxide moiety’s polarity may reduce logP values, necessitating liposomal encapsulation for blood-brain barrier penetration .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications: Synthesize analogs with variations in the dihydrothiophene-dioxide ring (e.g., replacing sulfur with oxygen) to assess redox stability .
- Substituent Effects: Compare diethylsulfamoyl vs. dimethylsulfamoyl groups to evaluate steric/electronic impacts on target binding .
- Pharmacophore Mapping: Use 3D-QSAR to identify critical moieties (e.g., methoxyphenyl’s role in hydrogen bonding) .
Table 3: Key SAR Findings from Analog Studies
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Diethyl → Dimethylsulfamoyl | ↓ COX-2 inhibition | |
| Methoxy → Hydroxyphenyl | ↑ Antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
